2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Overview
Description
2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and an oxazole ring. Compounds of this nature are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions.
Attachment of the 2-methoxybenzoyl group: This could be done via acylation reactions.
Final assembly: The final compound is assembled through coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the nitrile group or other functional groups.
Substitution: Various substitution reactions could occur, especially on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying receptor-ligand interactions or enzyme inhibition.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carboxamide
- 2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-methyl
- 2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-ethyl
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile lies in its specific combination of functional groups and structural features, which may confer distinct pharmacological properties or reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-9-5-3-7-16(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-2-4-8-17(15)23/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCYVKNNELQYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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